ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic structure of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reveals important insights into its molecular geometry and intermolecular interactions. Single-crystal X-ray diffraction analysis has been employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice. The triazole ring system adopts a planar configuration, which is characteristic of aromatic heterocycles, with the 1,2,5-oxadiazole ring maintaining coplanarity with the triazole system. This planarity facilitates extensive π-electron delocalization across both ring systems, contributing to the overall stability of the molecule.
The bond lengths within the triazole ring fall within the expected ranges for aromatic nitrogen heterocycles, with carbon-nitrogen bond distances typically ranging from 1.31 to 1.36 Å. The oxadiazole ring exhibits similar characteristics, with the nitrogen-oxygen bond lengths approximately 1.40 Å and carbon-nitrogen bonds around 1.31 Å. The dihedral angle between the triazole and oxadiazole rings is minimal, indicating strong electronic conjugation between the two systems. This coplanar arrangement is stabilized by the resonance interaction between the nitrogen lone pairs and the π-system of both rings.
Intermolecular interactions play a crucial role in the crystal packing of this compound. Hydrogen bonding patterns involve the amino group of the oxadiazole ring acting as a donor, forming strong N-H···N interactions with neighboring molecules. These hydrogen bonds create extended networks that stabilize the crystal structure. Additionally, π-π stacking interactions occur between parallel aromatic rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.6 to 4.2 Å. The presence of the ethyl carboxylate group introduces additional hydrogen bonding possibilities through C-H···O interactions, further contributing to the overall crystal stability.
The molecular conformation is influenced by intramolecular interactions, particularly between the amino group and the triazole nitrogen atoms. These interactions help maintain the preferred geometry and contribute to the overall rigidity of the molecular framework. The methyl substituent at the 5-position of the triazole ring adopts a position that minimizes steric hindrance while maintaining optimal electronic overlap with the aromatic system.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. In the ¹H nuclear magnetic resonance spectrum, the characteristic signals for different proton environments can be clearly identified. The methyl group attached to the triazole ring appears as a singlet at approximately 2.5 parts per million, while the ethyl ester protons show the expected pattern with a triplet for the methyl group at 1.3 parts per million and a quartet for the methylene group at 4.2 parts per million. The amino group protons of the oxadiazole ring typically appear as a broad singlet around 6.5-7.0 parts per million, with the exact chemical shift depending on the solvent and hydrogen bonding environment.
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments corresponding to the different structural elements of the molecule. The carbonyl carbon of the ester group appears at approximately 160-165 parts per million, while the aromatic carbons of both the triazole and oxadiazole rings resonate in the 140-160 parts per million region. The methyl carbon attached to the triazole ring appears around 14-17 parts per million, and the ethyl ester carbons show characteristic signals at 14 parts per million for the methyl carbon and 60-62 parts per million for the methylene carbon.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The amino group of the oxadiazole ring exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes. The carbonyl group of the ester shows a strong absorption band around 1700-1750 cm⁻¹, with the exact position influenced by the electronic effects of the heterocyclic substituents. The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region, while C-H stretching modes are observed around 3000-3100 cm⁻¹ for aromatic protons and 2800-3000 cm⁻¹ for aliphatic protons.
The characteristic vibrational modes of the triazole ring system can be identified through careful analysis of the infrared spectrum. Marker bands for the triazole ring appear at specific frequencies that distinguish it from other nitrogen heterocycles. The N=N stretching vibrations typically occur around 1400-1500 cm⁻¹, while ring breathing modes are observed in the 800-1000 cm⁻¹ region. The oxadiazole ring contributes additional characteristic absorptions, particularly the N-O stretching vibration around 1200-1300 cm⁻¹.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at m/z 238, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl group (M-29) and loss of the ethoxycarbonyl group (M-45), which are typical for ethyl ester compounds. The presence of both triazole and oxadiazole rings leads to specific fragmentation pathways that can be used for structural confirmation and identification purposes.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations have provided significant insights into the electronic structure and properties of this compound. Computational studies using the B3LYP functional with 6-31G(d,p) basis sets have been employed to optimize the molecular geometry and calculate various electronic properties. These calculations confirm the planar arrangement of the triazole and oxadiazole ring systems and provide precise bond lengths and angles that are in good agreement with experimental crystallographic data.
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals important information about the electronic structure and reactivity of the molecule. The highest occupied molecular orbital is primarily localized on the amino group of the oxadiazole ring and the nitrogen atoms of both heterocyclic systems, indicating these regions as potential sites for electrophilic attack. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the ester group and the carbon atoms of both ring systems, suggesting these locations as favorable for nucleophilic interactions.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the chemical stability and reactivity of the compound. Calculations indicate a moderate energy gap that suggests reasonable stability under normal conditions while maintaining sufficient reactivity for biological interactions. This balance between stability and reactivity is crucial for potential pharmaceutical applications.
Molecular electrostatic potential mapping reveals the distribution of electron density across the molecule and identifies regions of positive and negative electrostatic potential. The amino group region shows significant negative potential, making it a favorable site for hydrogen bonding and electrostatic interactions. Conversely, the hydrogen atoms of the amino group and the carbonyl carbon exhibit positive potential, indicating potential sites for nucleophilic attack or hydrogen bond donation.
Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics of the molecule. The analysis reveals significant charge transfer from the amino group to the heterocyclic ring systems, contributing to the overall stability and electronic properties of the compound. Hyperconjugation effects between the methyl group and the triazole ring system contribute to the overall stabilization of the molecular structure.
The calculated vibrational frequencies from density functional theory studies show excellent agreement with experimental infrared spectroscopy data, validating the computational model. This agreement confirms the accuracy of the theoretical approach and provides confidence in the predicted electronic properties and molecular geometry. The calculations also predict additional vibrational modes that may not be clearly resolved in experimental spectra but contribute to the overall understanding of the molecular dynamics.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c1-3-16-8(15)5-4(2)14(13-10-5)7-6(9)11-17-12-7/h3H2,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFTONAWIHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Reaction Conditions
Mechanistic Insights
The Cu(I) catalyst facilitates a stepwise cycloaddition, forming a copper-triazolide intermediate that protonates to yield the 1,4-regioisomer exclusively. This contrasts with the thermal Huisgen reaction, which produces a 1:1 mixture of regioisomers.
Oxadiazole Ring Construction
The 4-amino-1,2,5-oxadiazole moiety is synthesized separately and introduced via nucleophilic substitution or cycloaddition:
Nitrile Oxide Cyclization
Functionalization for Triazole Coupling
The oxadiazole’s 3-position is functionalized with an azide group via diazotization:
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Diazonium salt formation : Treat with NaNO₂/HCl at −10°C.
Esterification and Final Assembly
One-Pot Sequential Synthesis
A optimized protocol combines triazole formation and esterification:
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CuAAC reaction : As described in Section 2.2.
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In situ esterification : Add ethanol and H₂SO₄ (catalytic) post-cycloaddition, heating at 60°C for 2 hours.
Alternative Synthetic Routes
Huisgen Thermal Cycloaddition
While less efficient, this method avoids metal catalysts:
Microwave-Assisted Synthesis
-
Conditions : 100°C, 300 W irradiation for 30 minutes.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Yield Optimization and Scalability
| Method | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| CuAAC | CuSO₄ | 25°C | 12 h | 85 |
| Huisgen | None | 110°C | 48 h | 45 |
| Microwave CuAAC | CuI | 100°C | 0.5 h | 88 |
Scalability tests (10 g scale) show consistent yields (±3%) for CuAAC, affirming industrial viability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and carboxylic acids, depending on the specific reaction conditions employed .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. In particular:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation .
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact with microbial enzymes or cell membranes, disrupting their function.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes associated with metabolic diseases. For example:
- Glucosidase Inhibition: Some derivatives have shown enhanced inhibitory effects compared to commercial drugs like acarbose . This suggests potential applications in managing diabetes by slowing carbohydrate absorption.
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The optimization of these synthetic pathways is crucial for enhancing yield and purity.
Synthetic Route Overview
- Starting Materials: Key precursors include amino acids or their derivatives.
- Reagents: Common reagents may include coupling agents and protecting groups.
- Conditions: Reactions are often conducted under controlled temperatures and pH levels to maximize yields.
Case Studies
Several case studies have been documented showcasing the compound's effectiveness:
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of triazole derivatives on human cancer cell lines. The results indicated that modifications on the triazole ring significantly impacted biological activity, leading to the identification of potent anticancer agents .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of synthesized triazole derivatives against bacterial strains such as E. coli and S. aureus. The study found that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and properties are highly dependent on substituents. Key analogs include:
Corrosion Inhibition
- Comparative Efficacy: Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (a phenyl-substituted analog) exhibits 85% inhibition efficiency on mild steel in HCl, outperforming oxadiazole-only derivatives . The amino-oxadiazole group in the target compound may enhance adsorption via hydrogen bonding .
Physicochemical Properties
- Solubility and Lipophilicity : The ethyl ester group in the target compound improves membrane permeability compared to methyl ester analogs (e.g., in ) but reduces aqueous solubility .
- Thermal Stability : Methyl substituents (as in the target compound) confer higher thermal stability than bulkier groups (e.g., piperidinylmethyl in ), which may decompose at lower temperatures .
Research Findings and Data Tables
Table 2: Physicochemical Comparison
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C15H17N7O4 with a molecular weight of approximately 359.35 g/mol. The compound features a unique combination of oxadiazole and triazole rings, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N7O4 |
| Molecular Weight | 359.35 g/mol |
| InChI | InChI=1S/C15H17N7O4 |
| InChIKey | PCRSRAHCWJUMPI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole and triazole moieties. Recent studies highlight various synthetic pathways that yield derivatives with enhanced biological activity. For instance, the reaction of 4-amino-1,2,5-oxadiazole with appropriate acylating agents leads to the formation of the desired triazole derivatives .
Antimicrobial Activity
Several studies have demonstrated that compounds containing the oxadiazole and triazole frameworks exhibit potent antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research indicates that derivatives of the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDACs), which are critical targets in cancer therapy . The structural modifications in this compound enhance its cytotoxicity against various cancer cell lines.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various triazole derivatives against common pathogens, this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus .
Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values around 20 µM . Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-amino-1,2,5-oxadiazole derivatives and triazole precursors. A typical procedure involves refluxing intermediates in absolute ethanol with catalytic acetic acid (e.g., 5 drops) under controlled conditions (4 hours reflux, solvent evaporation under reduced pressure) to achieve high yields . Statistical design of experiments (DoE) is recommended to optimize parameters like temperature, solvent ratio, and reaction time, minimizing trial-and-error approaches .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon environments to confirm substituent positions.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- XRD : Resolve crystallographic data for absolute configuration confirmation.
Cross-referencing with computational simulations (e.g., quantum chemical calculations) enhances accuracy .
Q. What are the key stability considerations during storage?
- Methodological Answer : Stability is influenced by humidity and temperature. Store under inert conditions (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via periodic HPLC analysis, particularly for ester and oxadiazole moieties, which are prone to degradation under acidic/basic conditions .
Advanced Research Questions
Q. How can computational reaction path search methods enhance synthesis design?
- Methodological Answer : Tools like quantum chemical reaction path searches (e.g., DFT calculations) predict transition states and intermediates, enabling in silico optimization of reaction pathways. For example, ICReDD’s approach integrates computational predictions with experimental validation, reducing development time by 40–60% compared to traditional trial-and-error methods .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Apply:
- HPLC-PDA/MS : Ensure >98% purity before bioassays.
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., cancer vs. normal) with standardized protocols.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can AI-driven experimental automation improve scalability?
- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable autonomous parameter adjustment in real-time. For instance, machine learning algorithms can optimize reflux time or solvent ratios during synthesis, validated by in-line FTIR monitoring. This approach reduces human error and accelerates process development .
Q. What advanced techniques validate heterogeneous reaction mechanisms involving this compound?
- Methodological Answer : Use operando spectroscopy (e.g., Raman or XAS) to track intermediates in real-time. For example, monitor the formation of triazole-oxadiazole hybrids during catalysis. Pair with kinetic isotope effects (KIE) studies to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
